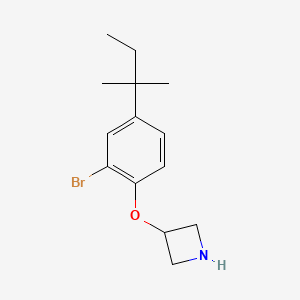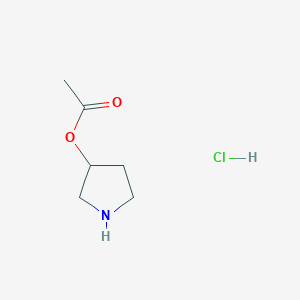
3-Pyrrolidinyl acetate hydrochloride
Vue d'ensemble
Description
3-Pyrrolidinyl acetate hydrochloride is a chemical compound with the CAS Number: 1219949-49-1 . It has a molecular weight of 165.62 . The IUPAC name for this compound is pyrrolidin-3-yl acetate hydrochloride .
Synthesis Analysis
The synthesis of pyrrolidine derivatives has been widely studied. The pyrrolidine ring is a common nitrogen heterocycle used by medicinal chemists to create compounds for the treatment of human diseases . The synthetic strategies used can be categorized into two main types: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 3-Pyrrolidinyl acetate hydrochloride is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives are diverse and complex. The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized if the pyrrolidine ring is preformed .Applications De Recherche Scientifique
Synthesis and Compound Formation
- Synthesis Methods : 3-Pyrrolidinyl acetate hydrochloride derivatives have been synthesized through various methods. For example, 3-pyridineacetic acid hydrochloride was synthesized from 3-acetylpyridine prepared by esterification and condensation of nicotic acid. This process was noted for its moderate conditions and simplicity, yielding a 51.0% overall yield (Hua, 2004).
- Formation of Complex Compounds : The compound has been used in the formation of complex molecules such as in the synthesis of new chiral ligands, pyrrolidinyl- and 2-azanorbornyl-phosphinooxazolidines for palladium-catalyzed asymmetric allylation. These ligands were synthesized and applied in reactions to obtain enantiomeric excesses of up to 96% (Okuyama, Nakano, & Hongo, 2000).
Chemical Analysis and Characterization
- Pyrolysis/GC/MS Analysis : The pyrolysis and subsequent GC/MS analysis of related compounds, like 1-[(2'-carboxyl)pyrrolidinyl]-1-deoxy-D-fructose (proline Amadori compound), have been performed to study their primary and secondary pyrolysis products. This kind of analysis is crucial for understanding the chemical behavior of these compounds under different conditions (Huyghues-Despointes, Yaylayan, & Keyhani, 1994).
Pharmacological Research
- Binding Mode Evaluation : 3-Pyrrolidinyl acetate hydrochloride derivatives have been evaluated for their binding modes in pharmacological contexts. For instance, the binding mode of (2S)-2-[4-[[(3S)-1-acetimidoyl-3-pyrrolidinyl]oxy]phenyl]-3-(7-amidino-2-naphthyl)propanoic acid hydrochloride to Factor Xa was examined using comparative molecular field analysis. This analysis helps in understanding the interaction of such compounds with biological receptors (Vaz, McLean, & Pelton, 1998).
Application in Material Science
- Poly Heterocyclic Compounds Synthesis : The compound has been utilized in synthesizing new heterocyclic derivatives for potential applications in material science. For example, a series of new heterocyclic derivatives derived from related pyrrolidinyl compounds were synthesized and evaluated for their effects on cancer cells in vitro, demonstrating potential biomedical applications (Nief, Abdullah, Alzahawy, & Jasim, 2018).
Safety And Hazards
Propriétés
IUPAC Name |
pyrrolidin-3-yl acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-5(8)9-6-2-3-7-4-6;/h6-7H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYOOYCOQZYSJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyrrolidinyl acetate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(Sec-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1394675.png)
![3-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1394676.png)
![3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394677.png)
![3-[(4-Iodobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1394678.png)
![3-[(4-Pentenyloxy)methyl]piperidine hydrochloride](/img/structure/B1394679.png)
![3-[(5-Isopropyl-2-methylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1394680.png)
![3-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394683.png)
![3-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394684.png)
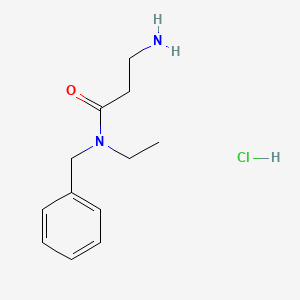
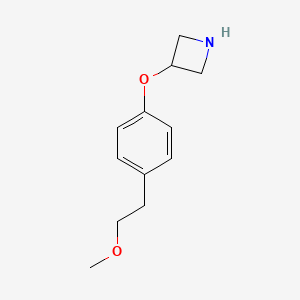
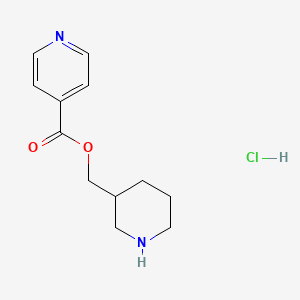
![3-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1394692.png)
![3-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394694.png)
